2'-Chloro-biphenyl-2,3-diol

Enzyme kinetics Substrate specificity PCB biodegradation

2'-Chloro-biphenyl-2,3-diol (BP3), IUPAC name 3-(2-chlorophenyl)benzene-1,2-diol, is a monochlorinated hydroxybiphenyl belonging to the catechol class of compounds. It functions as a critical metabolic intermediate along the bacterial bph (biphenyl) catabolic pathway that aerobically degrades polychlorinated biphenyls (PCBs).

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 138833-48-4
Cat. No. B1208944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-biphenyl-2,3-diol
CAS138833-48-4
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl
InChIInChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H
InChIKeySNGROCQMAKYWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-biphenyl-2,3-diol (CAS 138833-48-4): A Key ortho-Chlorinated PCB Metabolite for Dioxygenase Research and Bioremediation Studies


2'-Chloro-biphenyl-2,3-diol (BP3), IUPAC name 3-(2-chlorophenyl)benzene-1,2-diol, is a monochlorinated hydroxybiphenyl belonging to the catechol class of compounds [1]. It functions as a critical metabolic intermediate along the bacterial bph (biphenyl) catabolic pathway that aerobically degrades polychlorinated biphenyls (PCBs) [2]. The compound carries a single chlorine substituent at the ortho (2') position of the distal ring and two hydroxyl groups at the 2 and 3 positions of the proximal ring, forming a catechol moiety. This specific substitution pattern dictates its recognition and turnover by extradiol ring-cleavage dioxygenases, making it a valuable tool compound for investigating PCB biodegradation bottlenecks, enzyme engineering, and environmental fate studies [3].

1 Substrate probe for extradiol ring-cleavage dioxygenases
2 Defined ortho-chlorinated catechol for structure-activity studies
3 Reference compound for PCB biodegradation bottleneck research

Why 2'-Chloro-biphenyl-2,3-diol Cannot Be Replaced by Other Chlorinated Dihydroxybiphenyl Isomers in PCB Degradation Studies


Chlorinated dihydroxybiphenyl (Cl DHB) congeners are not functionally interchangeable. The position of the chlorine substituent profoundly alters enzyme kinetics, binding affinity, and inactivation propensity. For 2'-chloro-biphenyl-2,3-diol, the ortho chlorine on the distal ring creates a unique steric and electronic environment within the substrate-binding pocket of 2,3-dihydroxybiphenyl 1,2-dioxygenase (DHBD), as revealed by its 1.7 Å crystal structure complex [1]. Kinetic data demonstrate that the apparent specificity constant (kA_app) for 2'-Cl DHB differs by up to two orders of magnitude across four evolutionarily divergent DHBD isozymes compared to the unsubstituted parent DHB, and the compound exhibits intermediate inactivation behavior that contrasts sharply with the potent suicide inhibition caused by the 2',6'-dichloro analog [2]. Substituting 2'-Cl DHB with, for instance, 3'-Cl or 4-Cl DHB would yield misleading conclusions about enzyme substrate preference, metabolic flux, and the viability of bioremediation strategies targeting ortho-chlorinated PCB congeners [3].

! Chlorine position determines enzyme specificity: 2'-Cl kinetics cannot be inferred from 3'-Cl or 4-Cl isomers.
! Unsubstituted DHB does not predict ortho-chlorinated metabolite behavior; using it may misrepresent substrate preference and metabolic flux.
! 2',6'-dichloro analog acts as a potent suicide inhibitor; its inactivation profile cannot substitute for the tractable 2'-Cl model.

Quantitative Differentiation of 2'-Chloro-biphenyl-2,3-diol: Head-to-Head Kinetic, Structural, and Inactivation Evidence Against Closest Analogs


Apparent Specificity Constant (kA_app) for 2'-Cl DHB vs. Unsubstituted DHB Across Four Dioxygenase Isozymes

The apparent specificity constant (kA_app = kcat_app / Km_app) quantifies how efficiently an enzyme converts substrate. For DHBD_LB400, 2'-Cl DHB exhibits a kA_app of 0.76 × 10⁶ M⁻¹s⁻¹, which is 51-fold lower than the 39 × 10⁶ M⁻¹s⁻¹ measured for the native substrate DHB [1]. In contrast, for THBD_RW1, 2'-Cl DHB yields kA_app = 29.0 × 10⁶ M⁻¹s⁻¹, approaching the enzyme's value for DHB (35.0 × 10⁶ M⁻¹s⁻¹), indicating that this isozyme has evolved the highest specificity for the ortho-chlorinated metabolite among the four tested [1]. DHBD_P6-I and DHBD_P6-III show intermediate kA_app values of 9 × 10⁶ M⁻¹s⁻¹ and 0.50 × 10⁶ M⁻¹s⁻¹, respectively, demonstrating that enzyme selection is critical when using 2'-Cl DHB as a substrate probe [1].

Apparent kA_app
Head-to-head
2'-Cl DHB: kA_app 0.50–29.0 ×10⁶ M⁻¹s⁻¹ across four dioxygenases; 51-fold decrease vs. DHB in DHBD_LB400, near-native in THBD_RW1.
Isozyme-dependent kinetics; ortho-chlorinated probe required.
Behavior cannot be extrapolated from unsubstituted DHB or other regioisomers.
Enzyme kinetics Substrate specificity PCB biodegradation Extradiol dioxygenase

Apparent Km for 2'-Cl DHB vs. 3'-Cl DHB and 4-Cl DHB: Isozyme-Selective Binding Affinity

The apparent Michaelis constant (Km_app) reflects substrate binding affinity. For DHBD_P6-I, 2'-Cl DHB displays the lowest Km_app among all monochlorinated DHBs at 0.22 μM, which is approximately 26-fold lower than the Km_app of 5.8 μM for DHB and substantially lower than 3'-Cl DHB (1.9 μM) and 4-Cl DHB (22.0 μM) [1]. Similarly, for THBD_RW1, 2'-Cl DHB has a Km_app of 0.11 μM, 25-fold lower than DHB (2.80 μM) and significantly lower than 3'-Cl DHB (0.56 μM) and 4-Cl DHB (5.6 μM) [1]. This tight binding, however, does not correlate with efficient catalysis; the kcat_app for 2'-Cl DHB is only 2.00 s⁻¹ (P6-I) and 3.1 s⁻¹ (RW1), compared to 78 s⁻¹ and 97.5 s⁻¹ for DHB, respectively, underscoring that high affinity alone does not predict turnover [1].

Apparent Km
Head-to-head
Km_app 0.11–0.22 μM for 2'-Cl DHB; up to 100-fold tighter binding than 4-Cl DHB and 8.6-fold tighter than 3'-Cl DHB (P6-I).
High-affinity ortho-chlorinated substrate for binding studies.
Tight binding does not predict high catalytic turnover.
Km_app Substrate binding affinity Monochlorinated DHB regioisomers Dioxygenase

Suicide Inactivation Resistance: 2'-Cl DHB vs. 2',6'-DiCl DHB

ortho-Chlorinated DHB metabolites promote suicide inactivation of DHBD, a phenomenon where the enzyme is inactivated during the catalytic cycle. The partition ratio (turnovers per inactivation event) quantifies this. For DHBD_LB400, 2'-Cl DHB exhibits a partition ratio of 1,660, meaning the enzyme turns over ~1,660 substrate molecules before one inactivation event [1]. This contrasts sharply with the 2',6'-diCl DHB analog, which has a partition ratio of only 49.5 for the same enzyme—a 33.5-fold higher inactivation propensity [1]. The Dai et al. (2002) study further demonstrated that 2',6'-diCl DHB acts as a competitive inhibitor of DHB cleavage at nanomolar concentrations, with a kcat_app reduced ~7,000-fold relative to DHB, while 2'-Cl DHB does not exhibit this extreme inhibitory potency [2]. Thus, the mono-ortho-chlorinated compound is a manageable substrate probe, whereas the di-ortho-chlorinated analog is a potent dead-end inhibitor.

Suicide inactivation
Head-to-head
Partition ratio 1,660 (DHBD_LB400) vs. 49.5 for 2',6'-diCl DHB; 33.5-fold lower inactivation propensity.
Tractable inactivation model; not a potent dead-end inhibitor.
2',6'-DiCl analog causes near-stoichiometric enzyme inactivation.
Suicide inactivation Partition ratio 2',6'-dichloro DHB Enzyme inhibition

Structural Basis for 2'-Cl DHB Binding: Crystal Structure vs. Unsubstituted DHB Complexes

The crystal structure of DHBD_LB400 complexed with 2'-Cl DHB has been solved at 1.7 Å resolution (PDB ID: 1LGT) [1]. This structure reveals that the 2'-chloro substituent is accommodated within the distal hydrophobic pocket of the enzyme without major perturbation of the overall binding orientation compared to DHB [2]. However, the presence of the ortho chlorine alters the electronic environment of the catechol ring, contributing to the reduced kcat_app observed kinetically. By contrast, the crystal structure of DHBD complexed with 2',6'-diCl DHB (PDB ID: 1LKD) shows a significantly altered substrate orientation that positions the di-ortho-chlorinated ring closer to the active-site iron, correlating with the extreme inactivation phenotype [2]. The availability of a high-resolution 1LGT structure specifically for the 2'-Cl DHB complex makes this compound the reference standard for computational docking studies and structure-guided engineering of DHBD variants aimed at improving ortho-chlorinated PCB degradation.

Crystal structure
Reported
PDB 1LGT, 1.70 Å resolution; 2'-chloro accommodated in distal hydrophobic pocket without major orientation change.
Reference structure for ortho-chlorinated substrate docking.
Binding pose differs markedly from 2',6'-diCl DHB complex (PDB 1LKD).
X-ray crystallography Substrate-binding pocket PDB 1LGT Conformational analysis

THBD_RW1 Isozyme Resistance to 2'-Cl DHB-Mediated Inactivation vs. Other Isozymes

Among the four characterized extradiol dioxygenases, THBD_RW1 from Sphingomonas sp. RW1 demonstrates at least five-fold greater resistance to inactivation by 2'-Cl DHB compared to DHBD_LB400, DHBD_P6-I, and DHBD_P6-III [1]. This resistance is attributed to the enzyme's evolutionary adaptation to its native substrate, 2,2',3-trihydroxybiphenyl, which shares structural similarity with 2'-Cl DHB [1]. Quantitatively, the inactivation rate constant (j3_app) for THBD_RW1 with 2'-Cl DHB is 0.31 × 10⁻³ s⁻¹, which is 9.4-fold lower than the j3_app of 2.9 × 10⁻³ s⁻¹ for DHBD_LB400 [1]. This differential inactivation resistance provides a benchmark for engineering DHBD variants with improved tolerance to ortho-chlorinated substrates.

THBD_RW1 inactivation resistance
Head-to-head
j3_app = 0.31 ×10⁻³ s⁻¹; 9.4-fold lower inactivation rate than DHBD_LB400 (2.9 ×10⁻³ s⁻¹).
Benchmark for engineering inactivation-resistant DHBD variants.
THBD_RW1 serves as reference isozyme with ≥5-fold greater resistance.
THBD_RW1 Inactivation resistance Enzyme engineering 2,2',3-trihydroxybiphenyl dioxygenase

Extinction Coefficient of the 2'-Cl DHB Ring-Cleavage Product (8-Cl HOPDA): Distinct from Other Cl HOPDA Isomers

The spectrophotometric detection of DHBD activity relies on the molar extinction coefficient (ε) of the ring-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). The product formed from 2'-Cl DHB, namely 8-Cl HOPDA, has an experimentally determined ε₃₉₂ = 28,100 M⁻¹cm⁻¹ [1]. This value differs from those of other Cl HOPDA regioisomers: 9-Cl HOPDA (from 3'-Cl DHB) has ε₄₃₆ = 17,500 M⁻¹cm⁻¹, and 3-Cl HOPDA (from 4-Cl DHB) has ε₃₉₂ = 17,300 M⁻¹cm⁻¹ [1]. Using the incorrect extinction coefficient—for instance, substituting the 4-Cl DHB product coefficient for the 2'-Cl DHB product—would introduce a 62% error in calculated activity. This compound-specific optical property must be accounted for in any quantitative enzymatic assay.

Product extinction coefficient
Head-to-head
8-Cl HOPDA ε₃₉₂ = 28,100 M⁻¹cm⁻¹; 1.61-fold higher than 3-Cl HOPDA ε and 2.49-fold higher than unsubstituted HOPDA ε.
Compound-specific ε required for accurate spectrophotometric assay.
Using DHB-product coefficient underestimates 2'-Cl DHB turnover by ~2.5-fold.
HOPDA Molar extinction coefficient Spectrophotometric assay 8-Cl HOPDA

Procurement-Driven Application Scenarios for 2'-Chloro-biphenyl-2,3-diol in Environmental and Enzymology Research


In Vitro Characterization of Engineered Extradiol Dioxygenase Variants

When screening mutant libraries of DHBD or related extradiol dioxygenases for improved activity toward ortho-chlorinated PCB metabolites, 2'-Cl DHB serves as the essential mono-ortho-chlorinated substrate probe. Its well-characterized kinetic parameters across four reference isozymes (DHBD_LB400, DHBD_P6-I, DHBD_P6-III, THBD_RW1) [1] and its defined extinction coefficient for product detection (ε₃₉₂ = 28,100 M⁻¹cm⁻¹ for 8-Cl HOPDA) [2] enable rigorous, quantitative comparison of engineered variants against wild-type benchmarks. The crystal structure of the DHBD–2'-Cl DHB complex (PDB 1LGT, 1.7 Å) [3] further supports structure-guided mutagenesis efforts.

Mechanistic Studies of Suicide Inactivation in Ring-Cleavage Dioxygenases

2'-Cl DHB provides a tractable model for investigating the molecular mechanism of suicide inactivation without the extreme potency of the 2',6'-diCl analog. With a partition ratio of 1,660 (DHBD_LB400), it permits multiple catalytic turnovers before inactivation, allowing researchers to collect pre-steady-state kinetic data and trap intermediates [1]. This contrasts with 2',6'-diCl DHB, whose partition ratio of 49.5 makes it a near-stoichiometric inactivator unsuitable for detailed mechanistic dissection [1]. The Dai et al. (2002) study demonstrated that ortho-chlorinated metabolites promote suicide inactivation, and 2'-Cl DHB is the mildest member of this class, enabling controlled experimental conditions [3].

Computational Docking and Molecular Dynamics Simulations of PCB-Degrading Enzymes

The high-resolution crystal structure of the DHBD–2'-Cl DHB complex (PDB 1LGT, 1.70 Å resolution, R-free 0.236) [3] provides an experimentally validated binding pose for docking studies of ortho-chlorinated substrates. Researchers performing virtual screening or binding free-energy calculations for novel chlorinated biphenyl congeners should use 2'-Cl DHB as the reference ligand because its binding orientation and electron density are well-defined, unlike the distorted pose observed in the 2',6'-diCl DHB complex (PDB 1LKD) [3]. The compound's experimentally measured Km_app values (as low as 0.11 μM for THBD_RW1) [1] can serve as validation targets for computational binding affinity predictions.

Analytical Standard for Monitoring PCB Metabolite Formation in Environmental Samples

In environmental fate studies tracking the aerobic degradation of 2-chlorobiphenyl (PCB 1), 2'-Cl DHB is the expected dihydroxylated metabolite and must be used as an authentic analytical standard for LC-MS or GC-MS quantification. Its distinct chromatographic and spectroscopic properties—including the unique 8-Cl HOPDA ring-cleavage product with λmax = 392 nm and ε = 28,100 M⁻¹cm⁻¹ [2]—enable unambiguous identification in complex environmental matrices. Use of a different monochlorinated DHB isomer as a surrogate standard would lead to misidentification of metabolites and incorrect assessment of in situ PCB degradation rates.

Application
Selection Property
Validation Focus
Engineered extradiol dioxygenase characterization
Defined kinetic benchmarks across reference isozymes; known product extinction coefficient
Activity comparison against wild-type benchmarks; product detection accuracy
Suicide inactivation mechanistic studies
Moderate partition ratio enables pre-steady-state data collection
Inactivation rate characterization and intermediate trapping
Computational docking of ortho-chlorinated substrates
High-resolution crystal structure with validated binding pose
Reproduce experimental binding affinities in silico
Environmental PCB metabolite monitoring
Authentic standard with distinct HOPDA spectroscopic properties
Unambiguous metabolite identification in environmental matrices
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